Lirodegimod

Catalog No.
S12840605
CAS No.
2502186-79-8
M.F
C60H74ClN10O14PS
M. Wt
1257.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lirodegimod

CAS Number

2502186-79-8

Product Name

Lirodegimod

IUPAC Name

[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid

Molecular Formula

C60H74ClN10O14PS

Molecular Weight

1257.8 g/mol

InChI

InChI=1S/C60H74ClN10O14PS/c1-32(35-13-15-37(16-14-35)52-33(2)63-31-87-52)64-56(78)47-27-42(73)28-70(47)58(80)53(60(4,5)6)68-50(75)12-8-10-36-9-7-11-48(51(36)61)85-30-40(18-22-49(62)74)65-55(77)46-21-19-41-23-24-69(34(3)72)29-45(57(79)71(41)46)67-54(76)44-26-39-25-38(17-20-43(39)66-44)59(81)86(82,83)84/h7,9,11,13-17,20,25-26,31-32,40-42,45-47,53,66,73H,8,10,12,18-19,21-24,27-30H2,1-6H3,(H2,62,74)(H,64,78)(H,65,77)(H,67,76)(H,68,75)(H2,82,83,84)/t32-,40-,41+,42+,45-,46-,47-,53+/m0/s1

InChI Key

OANZCHOMQTZJOO-KTRCLUSBSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OCC(CCC(=O)N)NC(=O)C5CCC6N5C(=O)C(CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OC[C@H](CCC(=O)N)NC(=O)[C@@H]5CC[C@H]6N5C(=O)[C@H](CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O

Description

KT-333 is a small molecule targeted protein degrader of STAT3.

Lirodegimod is a novel compound classified as a small molecule and is part of the PROTAC (proteolysis-targeting chimera) class of drugs. It is designed to selectively degrade target proteins, which is a promising therapeutic approach in various diseases, particularly cancer. The specific chemical structure of Lirodegimod has not been fully disclosed in public databases, but it is recognized for its potential in modulating protein interactions and pathways critical for cellular function and disease progression .

Involving Lirodegimod are not extensively documented in the available literature, its mechanism of action as a PROTAC involves the recruitment of E3 ubiquitin ligases to target proteins. This process leads to ubiquitination and subsequent proteasomal degradation of the target protein. The precise chemical transformations that occur during this process are complex and depend on the specific targets and ligands involved in the PROTAC design .

Lirodegimod exhibits significant biological activity through its ability to induce targeted protein degradation. This mechanism can lead to reduced levels of oncogenic proteins, thereby inhibiting tumor growth and promoting apoptosis in cancer cells. The compound has been evaluated for its anti-cancer properties, showing promise in preclinical studies aimed at various types of malignancies . Additionally, its role in modulating immune responses suggests potential applications beyond oncology, including inflammatory diseases .

The synthesis of Lirodegimod involves multi-step organic synthesis techniques typical for small molecules. While specific synthetic routes have not been publicly detailed, the general approach for PROTACs includes the conjugation of two distinct ligands: one that binds to the target protein and another that recruits an E3 ligase. This modular design allows for flexibility in targeting different proteins by altering the ligand components .

Lirodegimod has potential applications primarily in oncology as a therapeutic agent aimed at degrading specific oncoproteins. Its unique mechanism allows it to target proteins that are traditionally considered "undruggable," providing new avenues for treatment in cancers that have limited therapeutic options. Furthermore, due to its immune-modulating properties, it may also find applications in treating autoimmune diseases and other inflammatory conditions .

Interaction studies involving Lirodegimod focus on its binding affinity with target proteins and E3 ubiquitin ligases. These studies are crucial for understanding its efficacy and specificity as a PROTAC. Preliminary data suggest that Lirodegimod effectively recruits E3 ligases to its target proteins, facilitating their degradation through the ubiquitin-proteasome pathway. Further research is needed to elucidate the full spectrum of interactions and their implications for therapeutic efficacy .

Lirodegimod belongs to a growing class of PROTACs designed for targeted protein degradation. Here are some similar compounds:

Compound NameMechanismTargeted ProteinsUnique Features
ZomiradomidePROTACIRAK4, IkarosDesigned for immune modulation
ARV-110PROTACAndrogen receptorTargets hormonal pathways
ARV-471PROTACEstrogen receptorFocused on breast cancer therapies
dWIZ-1Molecular glue degraderWIZ proteinIncreases fetal hemoglobin expression

Uniqueness of Lirodegimod: Unlike many traditional small molecules that inhibit protein function, Lirodegimod's ability to induce degradation sets it apart from other compounds. This mechanism allows it to potentially overcome resistance mechanisms that often limit the effectiveness of conventional therapies .

XLogP3

3.3

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

9

Exact Mass

1256.4532829 g/mol

Monoisotopic Mass

1256.4532829 g/mol

Heavy Atom Count

87

UNII

4Q6ZHJ2MNA

Dates

Modify: 2024-08-10

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